molecular formula C22H21ClN2O3 B1668994 CID-2011756 CAS No. 638156-11-3

CID-2011756

Número de catálogo: B1668994
Número CAS: 638156-11-3
Peso molecular: 396.9 g/mol
Clave InChI: XQJWTJLJEYIUDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cell-permeable, specific, ATP-competitive protein kinase D inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM at PKD2, PKD3 and PKD1 respectively). Antitumor agent. Active in vitro.
Protein kinase D (PKD) is a serine/threonine protein kinase that is activated by diacylglycerol, commonly downstream of PKC signaling. The three human PKD isoforms target a variety of proteins to alter cell proliferation, survival, invasion, and protein transport. CID-2011756 is an inhibitor of all three PKD isoforms (IC50s = 3.2, 0.6, and 0.7 μM for PKD1, PKD2, and PKD3, respectively). This ATP-competitive inhibitor is cell permeable, blocking the phosphorylation of PKD1 on Ser916 (an autocatalytic target) in LNCaP prostate cancer cells in response to phorbol esters (EC50 = 10 μM).
This compound is a protein kinase D (PKD) inhibitor (IC50 values are 0.6, 0.7 and 3.2 μM for PKD2, PKD3 and PKD1 respectively).

Aplicaciones Científicas De Investigación

Cancer Research

CID-2011756 has been extensively studied for its role in cancer biology, particularly in prostate cancer. The inhibition of PKD1 by this compound leads to reduced cell proliferation and survival, making it a candidate for therapeutic intervention in malignancies where PKD is overactive.

  • Case Study: In a study examining the effects of this compound on LNCaP prostate cancer cells, researchers observed a concentration-dependent inhibition of PKD1 activation. This inhibition correlated with decreased cell viability and increased apoptosis rates, suggesting that targeting PKD1 could be a viable strategy for cancer treatment .

Cardiovascular Research

Recent findings indicate that PKD plays a role in cardiovascular diseases by regulating ion channels and vascular smooth muscle cell function. The application of this compound in this field could provide insights into the modulation of these pathways.

  • Case Study: Research demonstrated that inhibiting PKD with this compound affected the density of KCNQ1/KCNE1 channels, which are crucial for cardiac action potentials. This suggests that this compound may help elucidate the mechanisms underlying cardiac arrhythmias and other heart-related conditions .

Inflammatory Diseases

PKD is implicated in inflammatory responses, and this compound's ability to inhibit this kinase may offer therapeutic avenues for treating inflammatory diseases.

  • Research Insight: Studies have shown that inhibiting PKD can reduce the production of pro-inflammatory cytokines in various models, indicating that this compound could be used to explore anti-inflammatory pathways and develop new treatments for chronic inflammatory conditions .

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other known PKD inhibitors:

CompoundIC50 (PKD1)IC50 (PKD2)IC50 (PKD3)
This compound3.2 µM0.6 µM0.7 µM
CID-755673~0.13 µM~0.05 µM~0.04 µM
Gö6976~20 nM~10 nM~15 nM

This comparison highlights the relative potency of this compound against other inhibitors, underscoring its utility in research settings.

Mecanismo De Acción

Target of Action

CID-2011756 is an ATP competitive inhibitor that primarily targets Protein Kinase D (PKD) isoforms . The IC50 values for PKD1, PKD2, and PKD3 are 3.2 µM, 0.6 µM, and 0.7 µM, respectively . PKDs play crucial roles in various cellular processes, including cell proliferation and survival, and are implicated in cancer progression .

Mode of Action

This compound acts by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of PKD . It decreases the phosphorylation of endogenous PKD1 Ser 916 in LNCaP cancer cells .

Biochemical Pathways

The inhibition of PKD by this compound affects various biochemical pathways. PKD is involved in multiple signaling pathways, including the regulation of cell survival and proliferation. By inhibiting PKD, this compound can potentially disrupt these pathways, leading to altered cellular functions .

Pharmacokinetics

It is soluble in dmso up to 20 mg/ml , which suggests it could be administered in a suitable solvent for in vivo or in vitro studies. The compound’s bioavailability, distribution, metabolism, and excretion would need further investigation.

Result of Action

This compound has demonstrated antitumor activity . By inhibiting PKD, it can potentially suppress cancer cell proliferation and survival.

Análisis Bioquímico

Biochemical Properties

CID-2011756 is a cell-permeable, ATP-competitive inhibitor of PKD. It exhibits high specificity and potency, with IC50 values of 0.6 μM, 0.7 μM, and 3.2 μM for PKD2, PKD3, and PKD1, respectively . The compound interacts with the ATP-binding site of PKD, thereby inhibiting its kinase activity. This inhibition affects downstream signaling pathways regulated by PKD, including those involved in cell proliferation and survival .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In LNCap prostate cancer cells, this compound concentration-dependently inhibits phorbol ester-induced endogenous PKD1 activation with an EC50 of 10 μM . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating PKD activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PKD isoforms, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates involved in various cellular processes. The compound’s specificity for PKD isoforms ensures targeted inhibition, minimizing off-target effects. This compound also influences gene expression by modulating transcription factors regulated by PKD signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. The compound can be stored under desiccating conditions at room temperature for up to 12 months . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PKD activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PKD isoforms. By inhibiting PKD activity, the compound affects metabolic flux and metabolite levels in cells. This inhibition can alter the balance of anabolic and catabolic processes, impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s cell-permeable nature allows it to cross cellular membranes and reach its target sites. This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it interacts with PKD isoforms . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its inhibitory activity, as it ensures effective interaction with PKD and downstream signaling components .

Actividad Biológica

CID-2011756, also known as a potent inhibitor of Protein Kinase D1 (PKD1), has garnered significant attention in the field of cancer research due to its role in modulating various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in vitro, and implications for therapeutic applications.

Overview of PKD1 and this compound

Protein Kinase D1 (PKD1) is a member of the PKD family, which includes PKD2 and PKD3. These serine/threonine kinases are involved in critical cellular functions such as proliferation, survival, and migration. Dysregulation of PKD signaling pathways has been implicated in various cancers and cardiovascular diseases. This compound selectively inhibits PKD1 with an IC50 value of 3.2 μM, while also demonstrating inhibitory effects on PKD2 and PKD3 with IC50 values of 0.6 μM and 0.7 μM, respectively .

This compound exerts its effects through ATP-competitive inhibition of PKD isoforms. It has been shown to concentration-dependently inhibit phorbol ester-induced activation of endogenous PKD1 in LNCaP prostate cancer cells, with an EC50 value of 10 μM . The compound's selectivity profile indicates that it does not significantly inhibit related protein kinase C (PKC) isoforms, making it a valuable tool for studying PKD functions without off-target effects .

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects across various prostate cancer cell lines:

Cell Line IC50 (μM)
LNCaP10
PC3Low double-digit micromolar range
DU145Low double-digit micromolar range

Inhibition of cell migration and invasion was also observed, underscoring the potential therapeutic applications of this compound in metastatic cancer treatment .

Case Studies

A study examined the effect of this compound on the phosphorylation status of key substrates involved in cancer progression. The results indicated that treatment with this compound led to decreased phosphorylation levels of Ser916 on PKD1, which is critical for its activation and subsequent signaling pathways related to cell survival and proliferation .

Implications for Therapeutic Applications

The ability of this compound to inhibit PKD1 activity suggests its potential as a therapeutic agent in diseases characterized by aberrant PKD signaling. Given its selectivity for PKD isoforms over other kinases, it may serve as a lead compound for developing more selective inhibitors targeting specific pathways involved in cancer progression.

Synergistic Effects

Research has also indicated that this compound may have synergistic effects when combined with other therapeutic agents like lapatinib, enhancing its efficacy against resistant cancer cells . This combination therapy approach could be pivotal in overcoming drug resistance commonly seen in advanced cancers.

Propiedades

IUPAC Name

5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWTJLJEYIUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365854
Record name CID-2011756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638156-11-3
Record name CID-2011756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 638156-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID-2011756
Reactant of Route 2
Reactant of Route 2
CID-2011756
Reactant of Route 3
Reactant of Route 3
CID-2011756
Reactant of Route 4
Reactant of Route 4
CID-2011756
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CID-2011756
Reactant of Route 6
Reactant of Route 6
CID-2011756

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.